N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H23F3N4O3 and its molecular weight is 436.435. The purity is usually 95%.
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Biological Activity
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a pyrrolidine moiety, and various functional groups that contribute to its biological activity. The molecular formula is C19H22F3N5O with a molecular weight of approximately 397.4 g/mol.
Property | Value |
---|---|
Molecular Formula | C19H22F3N5O |
Molecular Weight | 397.4 g/mol |
LogP | 3.5862 |
Polar Surface Area | 37.92 Ų |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory processes and pain pathways. It has been suggested that the pyrazole moiety plays a crucial role in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study on related pyrazole derivatives demonstrated their ability to inhibit COX-2 activity effectively, leading to reduced inflammation in animal models .
Analgesic Properties
The analgesic effects of this compound have also been noted in preclinical studies. By modulating the pain signaling pathways, it may provide relief from conditions such as arthritis and other inflammatory disorders. The inhibition of COX enzymes is a well-established mechanism for analgesic activity in similar compounds .
Case Studies
Case Study 1: In Vivo Efficacy
In a study evaluating the efficacy of a structurally similar compound in a rat model of arthritis, the administration of the compound resulted in a significant reduction in paw swelling and pain scores compared to control groups. The mechanism was attributed to the inhibition of inflammatory mediators such as prostaglandins .
Case Study 2: Pharmacokinetics
A pharmacokinetic study assessed the absorption and metabolism of related pyrazole derivatives, revealing favorable bioavailability and half-life profiles that support their potential use in chronic inflammatory conditions .
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O3/c1-31-16-4-2-3-15(10-16)27-12-14(9-19(27)29)20(30)25-7-8-28-17(13-5-6-13)11-18(26-28)21(22,23)24/h2-4,10-11,13-14H,5-9,12H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFKRHKTBPUYRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCN3C(=CC(=N3)C(F)(F)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.